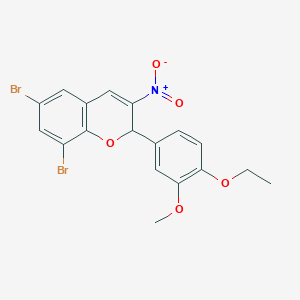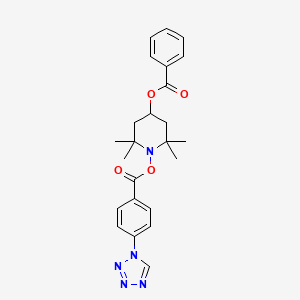![molecular formula C25H33NO3S B4295626 N-[1-(ADAMANTAN-1-YL)PROPYL]-4-ETHOXYNAPHTHALENE-1-SULFONAMIDE](/img/structure/B4295626.png)
N-[1-(ADAMANTAN-1-YL)PROPYL]-4-ETHOXYNAPHTHALENE-1-SULFONAMIDE
Vue d'ensemble
Description
N-[1-(ADAMANTAN-1-YL)PROPYL]-4-ETHOXYNAPHTHALENE-1-SULFONAMIDE is a complex organic compound that features an adamantyl group, a naphthalene ring, and a sulfonamide functional group. This compound is notable for its unique structural properties, which make it a subject of interest in various fields of scientific research, including chemistry, biology, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(ADAMANTAN-1-YL)PROPYL]-4-ETHOXYNAPHTHALENE-1-SULFONAMIDE typically involves multiple steps, starting with the preparation of the adamantyl and naphthalene intermediates. One common method involves the reduction of 1-benzyloxy-4-(2-hydroxy-2-adamantyl)naphthalene to produce 4-(2-adamantylidene)naphthalene-1(4H)-one . Another method includes the addition of 1-bromo-2-hydroxynaphthalene to a ketone to produce 1-(2-adamantylidene)naphthalene-2(1H)-one .
Industrial Production Methods
Industrial production of this compound may involve catalytic processes and the use of advanced synthetic techniques to ensure high yield and purity. The use of finely ground potassium hydroxide (KOH) and 18-crown-6 as a catalyst in the condensation of adamantanone with acetonitrile is one such method .
Analyse Des Réactions Chimiques
Types of Reactions
N-[1-(ADAMANTAN-1-YL)PROPYL]-4-ETHOXYNAPHTHALENE-1-SULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The adamantyl and naphthalene rings can undergo substitution reactions with various nucleophiles and electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like iodine and other oxidants for dehydrogenation , and reducing agents such as lithium aluminum hydride (LiAlH4) for reduction reactions. Substitution reactions often involve the use of halides and other nucleophiles .
Major Products
The major products formed from these reactions include various substituted adamantyl and naphthalene derivatives, which can be further functionalized for specific applications .
Applications De Recherche Scientifique
N-[1-(ADAMANTAN-1-YL)PROPYL]-4-ETHOXYNAPHTHALENE-1-SULFONAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with applications in drug development.
Medicine: Explored for its antiviral and immunotropic properties, similar to other adamantane derivatives.
Industry: Utilized in the production of thermally stable polymers and high-energy fuels.
Mécanisme D'action
The mechanism of action of N-[1-(ADAMANTAN-1-YL)PROPYL]-4-ETHOXYNAPHTHALENE-1-SULFONAMIDE involves its interaction with specific molecular targets and pathways. The adamantyl group provides a rigid and stable framework, while the sulfonamide group can interact with various biological targets, potentially inhibiting enzymes or modulating receptor activity . The naphthalene ring contributes to the compound’s overall stability and reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Dehydroadamantane (1,3-DHA): A compound with similar adamantyl structure but different functional groups.
N-(4-hydroxy-1-adamantyl)acetamide: Another adamantane derivative with different substituents.
N-[1-(1-adamantyl)propyl]-3-ethyl-5-methyl-4-isoxazolecarboxamide: A structurally related compound with an isoxazole ring.
Uniqueness
N-[1-(ADAMANTAN-1-YL)PROPYL]-4-ETHOXYNAPHTHALENE-1-SULFONAMIDE is unique due to its combination of an adamantyl group, a naphthalene ring, and a sulfonamide functional group. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications .
Propriétés
IUPAC Name |
N-[1-(1-adamantyl)propyl]-4-ethoxynaphthalene-1-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33NO3S/c1-3-24(25-14-17-11-18(15-25)13-19(12-17)16-25)26-30(27,28)23-10-9-22(29-4-2)20-7-5-6-8-21(20)23/h5-10,17-19,24,26H,3-4,11-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFZCMAXZQHFDRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C12CC3CC(C1)CC(C3)C2)NS(=O)(=O)C4=CC=C(C5=CC=CC=C54)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![METHYL 2-{[3-(1,3-DIOXOLAN-2-YL)-6-NITRO-1-PHENYL-1H-INDAZOL-4-YL]SULFANYL}ACETATE](/img/structure/B4295550.png)
![2-[4-(3-acetyl-4-hydroxy-5-oxo-2-phenyl-2,5-dihydro-1H-pyrrol-1-yl)phenoxy]acetic acid](/img/structure/B4295553.png)
![2-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]thio}-6,8-dioxabicyclo[3.2.1]octan-4-ol](/img/structure/B4295557.png)
![6-[3-NITRO-5-(PHENYLSULFANYL)ANILINO]TETRAHYDRO-2H-PYRAN-3,4-DIOL](/img/structure/B4295560.png)

![2,2,6,6-TETRAMETHYL-4-{[(4-METHYLPHENYL)SULFONYL]OXY}PIPERIDINO 2-FUROATE](/img/structure/B4295585.png)

![4-[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]-6-(MORPHOLIN-4-YL)-N-[4-(TRIFLUOROMETHOXY)PHENYL]-1,3,5-TRIAZIN-2-AMINE](/img/structure/B4295597.png)
![4-[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]-6-(PIPERIDIN-1-YL)-N-[4-(TRIFLUOROMETHOXY)PHENYL]-1,3,5-TRIAZIN-2-AMINE](/img/structure/B4295599.png)
![N-[4-[4-(1-ADAMANTYL)PIPERAZINO]-6-(4-METHYLPIPERAZINO)-1,3,5-TRIAZIN-2-YL]-N-[4-(TRIFLUOROMETHOXY)PHENYL]AMINE](/img/structure/B4295607.png)
![N2-[2-(ADAMANTAN-1-YLOXY)ETHYL]-N4-BUTYL-6-(2,2,2-TRIFLUOROETHOXY)-1,3,5-TRIAZINE-2,4-DIAMINE](/img/structure/B4295609.png)
![2-{[4-isopropyl-6-(trifluoromethyl)pyrimidin-2-yl]thio}-6,8-dioxabicyclo[3.2.1]octan-4-one](/img/structure/B4295616.png)
![N-[1-(adamantan-1-yl)propyl]-4-chloro-3-nitrobenzene-1-sulfonamide](/img/structure/B4295621.png)
![1-(1-adamantyl)-4-[(4-chloro-3-methoxyphenyl)sulfonyl]piperazine](/img/structure/B4295629.png)
